molecular formula C10H10O2 B13146217 3-Butenoic acid, 4-phenyl-, (3Z)- CAS No. 59744-46-6

3-Butenoic acid, 4-phenyl-, (3Z)-

Cat. No.: B13146217
CAS No.: 59744-46-6
M. Wt: 162.18 g/mol
InChI Key: PSCXFXNEYIHJST-DAXSKMNVSA-N
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Description

3-Butenoic acid, 4-phenyl-, (3Z)-, also known as (3Z)-4-Phenyl-3-butenoic acid, is an organic compound with the molecular formula C10H10O2. It is a derivative of butenoic acid with a phenyl group attached to the fourth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butenoic acid, 4-phenyl-, (3Z)- can be achieved through several methods. One common approach involves the reaction of styrene with carbon monoxide and water in the presence of a palladium catalyst. This reaction proceeds under mild conditions and yields the desired product with high selectivity .

Another method involves the hydrolysis of 4-phenyl-3-butenenitrile, which can be obtained by the reaction of benzyl chloride with acrylonitrile. The hydrolysis is typically carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of 3-Butenoic acid, 4-phenyl-, (3Z)- often involves the catalytic hydrogenation of 4-phenyl-3-butenoic acid esters. This process is carried out under high pressure and temperature conditions, using a suitable hydrogenation catalyst such as palladium on carbon or platinum oxide .

Chemical Reactions Analysis

Types of Reactions

3-Butenoic acid, 4-phenyl-, (3Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: 4-Phenyl-3-butenoic acid derivatives.

    Reduction: 4-Phenylbutanoic acid.

    Substitution: Various substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butenoic acid, 4-phenyl-, (3Z)- is unique due to its conjugated double bond and phenyl group, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry .

Properties

CAS No.

59744-46-6

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

(Z)-4-phenylbut-3-enoic acid

InChI

InChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H,11,12)/b7-4-

InChI Key

PSCXFXNEYIHJST-DAXSKMNVSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CCC(=O)O

Origin of Product

United States

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